molecular formula C14H9FN2O B398558 N-(2-cyanophenyl)-3-fluorobenzamide

N-(2-cyanophenyl)-3-fluorobenzamide

Cat. No.: B398558
M. Wt: 240.23g/mol
InChI Key: DEUIUQGHZGQJOW-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-3-fluorobenzamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds within this class of benzamide derivatives have been identified as key scaffolds in the development of therapeutic agents, particularly due to the presence of both the fluorobenzamide and cyanophenyl groups, which can influence properties like metabolic stability and ligand binding . Structurally similar N-aroyl-N-aryl amides have been extensively investigated for their antimycobacterial properties, specifically inhibiting mycobacterial RNA polymerase, which presents a promising mechanism of action with a low potential for cross-resistance to established drugs like rifamycins . Furthermore, acetanilide derivatives bearing cyanophenyl groups have demonstrated significant biological activity in virology research, showing high efficacy as inhibitors of morbillivirus-induced membrane fusion with low cytotoxicity in tissue culture . The strategic incorporation of fluorine atoms in drug design is a common practice to modulate a compound's physicochemical characteristics, including its lipophilicity and metabolic stability . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C14H9FN2O

Molecular Weight

240.23g/mol

IUPAC Name

N-(2-cyanophenyl)-3-fluorobenzamide

InChI

InChI=1S/C14H9FN2O/c15-12-6-3-5-10(8-12)14(18)17-13-7-2-1-4-11(13)9-16/h1-8H,(H,17,18)

InChI Key

DEUIUQGHZGQJOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyanophenyl)-3-fluorobenzamide with key analogs, focusing on substituent effects, biological activity, and material properties.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Key Properties References
N-(3-cyanothiophen-2-yl)-3-fluorobenzamide Cyano group on thiophene ring Enhanced electronic properties for agrochemical applications; CAS: 749919-37-7
N-(5-bromopyridin-2-yl)-3-fluorobenzamide Bromine on pyridine ring High molecular weight (295.11 g/mol); used in ligand synthesis
N-(2-chlorobenzyl)-3-fluorobenzamide Chlorine on benzyl group Intermediate in pesticide synthesis; CAS: 885659-93-8
N-(3-ethynylphenyl)-3-fluorobenzamide Ethynyl group on phenyl ring Polymorphism-dependent mechanical properties (hardness: 0.3–0.5 GPa)

Key Observations :

  • Cyano vs.
  • Polymorphism : N-(3-ethynylphenyl)-3-fluorobenzamide demonstrates that substituents like ethynyl groups induce polymorphism, significantly altering mechanical properties (e.g., Form II crystals exhibit lower hardness and elastic modulus) .
Crystallographic and Ligand Properties
  • Thiourea Derivatives: N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide adopts a cis configuration at the thiourea moiety, enabling bidentate ligand behavior for metal complexation. In contrast, the cyano group in the target compound may favor planar geometry, reducing steric hindrance in coordination chemistry .
  • Ferrocene Hybrids: N-(2-(Diethylcarbamothioyl)ferrocenyl)-3-fluorobenzamide (3i) demonstrates redox-active properties due to the ferrocene unit. The absence of such a group in this compound limits its electrochemical applications but may improve solubility .

Preparation Methods

Reaction Mechanism and Conditions

The 2-aminobenzonitrile substrate reacts with 3-fluorobenzoyl chloride in a 1:1 molar ratio. Pyridine neutralizes HCl byproducts, shifting equilibrium toward amide formation. Typical conditions involve heating at 80°C for 14–20 hours, yielding crude product purified via silica gel chromatography or recrystallization. For example, analogous reactions with 4-fluorobenzoyl chloride achieved 69–78% yields.

Table 1: Comparative Yields for Substituted N-(2-Cyanophenyl)benzamides

Benzoyl Chloride SubstituentYield (%)Purification MethodSource
4-Fluorobenzoyl chloride69–78Column chromatography
3-Chlorobenzoyl chloride50Recrystallization
2-Fluorobenzoyl chloride90Filtration

Optimization Insights

  • Solvent Effects : Pyridine outperforms dichloromethane in preventing side reactions like hydrolysis.

  • Temperature : Prolonged heating (>16 hours) at 80°C maximizes conversion but risks decomposition.

  • Substituent Sensitivity : Electron-withdrawing groups (e.g., 3-F) slightly reduce reaction rates compared to electron-donating groups.

Alternative Coupling Strategies Using Carbodiimides

For substrates sensitive to acyl chlorides, carbodiimide-mediated coupling offers a milder approach. A J-Stage study demonstrated the use of EDC·HCl with N,O-dimethylhydroxylamine to activate 3-fluorobenzoic acid, followed by aminolysis with 2-aminobenzonitrile.

Stepwise Activation Protocol

  • Acid Activation : 3-Fluorobenzoic acid reacts with EDC·HCl and N,O-dimethylhydroxylamine in dichloromethane to form a stable Weinreb amide intermediate.

  • Aminolysis : The intermediate reacts with 2-aminobenzonitrile at room temperature, yielding the target amide in 65–70% yield.

Equation 1 :
RCOOH + EDC\cdotpHCl + MeONHMe → RCO-N(OMe)Me + Byproducts\text{RCOOH + EDC·HCl + MeONHMe → RCO-N(OMe)Me + Byproducts}
RCO-N(OMe)Me + 2-NH2-C6H4CN → RCONH-C6H4CN + MeONHMe\text{RCO-N(OMe)Me + 2-NH}_2\text{-C}_6\text{H}_4\text{CN → RCONH-C}_6\text{H}_4\text{CN + MeONHMe}

Advantages Over Acyl Chloride Route

  • Avoids moisture-sensitive acyl chlorides.

  • Enables room-temperature reactions, reducing energy input.

Structural Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR : Aromatic protons of N-(2-cyanophenyl)-3-fluorobenzamide resonate at δ 7.20–8.30 ppm, with coupling constants (J = 8.2–9.0 Hz) confirming para-substitution on the benzamide ring.

  • ¹³C NMR : The carbonyl carbon appears at δ 165–170 ppm, while the nitrile carbon resonates at δ 114–118 ppm.

  • IR Spectroscopy : Stretching vibrations at 2237 cm⁻¹ (C≡N) and 1653 cm⁻¹ (C=O) confirm functional groups.

Table 2: Key Spectroscopic Signals for N-(2-Cyanophenyl)benzamide Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
4-Fluoro derivative7.36–7.20 (m)170.3 (C=O)2237, 1653
3-Chloro derivative7.48–8.30 (m)134.6 (C-Cl)1489, 1305
2-Fluoro derivative7.60–8.56 (m)165.8 (C=O)3043, 1653

Purity Assessment

Recrystallization from ethanol or hexane/ethyl acetate mixtures produces >95% pure material, as verified by HPLC.

Challenges in Meta-Substituted Benzamide Synthesis

While ortho- and para-substituted benzamides are well-documented, meta-substituted derivatives like N-(2-cyanophenyl)-3-fluorobenzamide present unique challenges:

  • Steric Hindrance : The 3-fluoro group impedes planar alignment during amide bond formation, requiring extended reaction times.

  • Byproduct Formation : Competing N-cyano group hydrolysis may occur under acidic work-up conditions, necessitating neutral pH extraction.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Acyl Chloride Route : Lower reagent costs but higher energy expenditure for heating.

  • Carbodiimide Route : Higher reagent costs offset by reduced purification needs.

Green Chemistry Metrics

  • E-Factor : 8.2 kg waste/kg product for pyridine-based methods vs. 5.6 kg waste/kg product for EDC-mediated coupling.

  • Solvent Recovery : Pyridine can be distilled and reused, improving sustainability .

Q & A

Q. What are the common synthetic routes for N-(2-cyanophenyl)-3-fluorobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step substitution and condensation reactions . For example, a similar benzamide derivative was prepared via nucleophilic substitution of a halogenated nitrobenzene intermediate under alkaline conditions, followed by reduction and condensation with cyanoacetic acid . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Catalysts : Condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improve amide bond formation .
  • Temperature control : Mild conditions (50–80°C) minimize side reactions.
    Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is this compound characterized structurally and analytically?

Standard characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorine and cyano groups). For example, aromatic protons near fluorine show deshielding (δ 7.2–8.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) .
  • Elemental analysis : Validates C, H, N, and F content (±0.3% tolerance).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Solubility : Limited aqueous solubility (logP ~3.5); DMSO or ethanol are preferred solvents for biological assays.
  • Stability : Hydrolytically stable under neutral pH but susceptible to degradation under strong acids/bases.
  • Melting point : Typically 180–200°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from regioisomeric impurities or solvent artifacts . Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to assign coupling patterns and confirm connectivity .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using C18 columns and gradient elution .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves bond angles and torsion angles (e.g., SHELX-90 for phase determination) .

Q. What methodological approaches optimize this compound yield in large-scale synthesis?

A Design of Experiments (DoE) framework is recommended:

  • Variables : Reactant stoichiometry (1:1.2 molar ratio), temperature (60–80°C), and catalyst loading (1.5–2.5 eq).
  • Response surface modeling : Identifies optimal conditions (e.g., 75°C, 1.8 eq EDCI) to maximize yield (>80%) .
  • Continuous flow reactors : Improve reproducibility and reduce reaction time .

Q. How can computational models predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., cyano group as a hydrogen bond acceptor) .
  • Molecular docking : Screens against target proteins (e.g., kinases) to predict binding affinities. For example, the fluorobenzamide moiety may interact with ATP-binding pockets .
  • QSAR studies : Correlates substituent effects (e.g., fluorine position) with activity trends in analogous compounds .

Q. What strategies address low bioactivity or off-target effects in pharmacological studies?

  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the cyanophenyl group) .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
  • Selectivity profiling : Use kinase inhibition panels to assess off-target binding (e.g., >50 kinases screened at 1 µM) .

Q. How are crystallization conditions optimized for X-ray diffraction studies?

  • Solvent screening : Test mixtures of ethanol/water or DMSO/hexane for crystal growth.
  • Temperature gradients : Slow cooling (0.5°C/hour) promotes large, high-quality crystals.
  • Additives : Small molecules (e.g., glycerol) reduce lattice defects .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

Discrepancies may arise from assay variability or compound purity . Mitigation steps:

  • Replicate experiments : Use ≥3 biological replicates with internal controls (e.g., IC50 values ± SEM).
  • Orthogonal assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Batch analysis : Compare HPLC purity (>95%) across studies .

Q. What analytical methods validate the absence of toxic intermediates in synthesis?

  • GC-MS : Detects volatile by-products (e.g., residual solvents).
  • Elemental analysis : Ensures no heavy metal contamination (e.g., Pd from coupling reactions) .
  • Ames test : Screens for mutagenicity in bacterial models .

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